molecular formula C13H16N2O5S B2918989 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide CAS No. 874788-22-4

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide

Cat. No. B2918989
CAS RN: 874788-22-4
M. Wt: 312.34
InChI Key: PUSNNOFQIQWMHQ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide, also known as DTT-3NO2B, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators

The compound has been characterized as a novel activator for GIRK channels . These channels play a crucial role in the modulation of cellular excitability and have been implicated in various physiological processes. The activation of GIRK channels by this compound could have therapeutic implications for conditions such as pain perception, epilepsy, addiction, and anxiety .

Drug Development

Due to its unique structure, the compound holds potential in the development of new pharmacological agents. Its ability to interact with potassium channels suggests it could be used as a scaffold for creating drugs targeting neurological disorders and diseases where potassium channel activity is a factor .

Metabolic Stability Improvement

In drug optimization studies, this compound has shown improved metabolic stability over other prototypes. This property is significant for the development of drugs with better pharmacokinetic profiles, ensuring longer duration of action and reduced frequency of dosing .

Material Synthesis

The compound’s distinct molecular structure allows for its application in material synthesis. It can be used to develop new materials with specific desired properties, such as increased durability or conductivity.

Pharmacological Tool Compounds

As a pharmacological tool, the compound can aid in the understanding of GIRK channel functions. It can be used in research to selectively activate these channels, helping to elucidate their roles in various physiological and pathological states .

Therapeutic Target Exploration

The compound’s interaction with GIRK channels suggests that it could be used to explore these channels as therapeutic targets. This could lead to the development of new treatments for diseases where GIRK channels are involved, such as cardiac arrhythmias .

Chemical Probes

This compound can serve as a chemical probe to study the biological systems where GIRK channels are present. It can help in mapping the distribution and understanding the dynamics of these channels in different tissues .

Neuroscience Research

Given the expression of GIRK channels in the brain, the compound has applications in neuroscience research. It can be used to study the role of these channels in brain function and their potential impact on behavior and cognition .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N,4-dimethyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-9-3-4-10(7-12(9)15(17)18)13(16)14(2)11-5-6-21(19,20)8-11/h3-4,7,11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSNNOFQIQWMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide

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